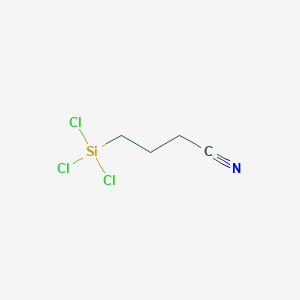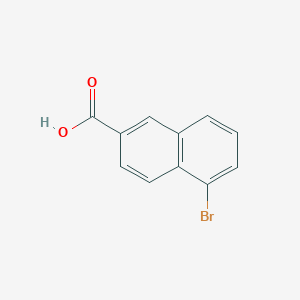
5-Bromo-2-naphthoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-naphthoic acid involves several key reactions. For example, the synthesis of an amino derivative, an intermediate of naproxen, demonstrates the utility of bromination reactions in the presence of hydrochloric acid and acetone, yielding high efficiency under optimized conditions (Ai, 2002). The Ullmann reaction has been utilized to induce axial dissymmetry in the synthesis of atropisomeric compounds, showcasing the stereochemical implications of 5-Bromo-2-naphthoic acid derivatives in chemical synthesis (Miyano et al., 1984).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-naphthoic acid and its derivatives is critical for understanding their reactivity and properties. Investigations into crystal structures reveal how specific substituents and reactions impact the overall geometry and potential intermolecular interactions, influencing the compound's physical and chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving 5-Bromo-2-naphthoic acid highlight its versatility. For instance, the preparation of 5-Bromo-2-naphthol demonstrates the use of sulfonic acid as a protecting and activating group, facilitating targeted modifications of the naphthol moiety (Everett et al., 2009). The study of cyclization reactions and the synthesis of naphthoic acid derivatives further illustrate the compound's reactivity and the potential for creating complex molecular structures.
Applications De Recherche Scientifique
Application 1: Preparation of 5-Bromo-2-naphthol
- Summary of the Application: The preparation of 5-bromo-2-naphthol (4) in three steps from 5-amino-2-naphthol (1) is described . A sulfonic acid group is introduced at the 1-position as an activating and protecting group for the Sandmeyer reaction .
- Methods of Application: The sulfonate group allows for the use of only water and sulfuric acid as solvents . The sulfonic acid is introduced with three equivalents of sulfuric acid, and it is removed in 20% aq. sulfuric acid .
- Results or Outcomes: This method provides a simple, inexpensive, and environmentally friendly way to prepare 5-bromo-2-naphthol .
Application 2: Synthesis of Binaphthyl-based Amino Acids and Amino Alcohols
- Summary of the Application: 5-Bromo-2-naphthoic acid is used as a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve domino coupling reactions and lactam ring opening of intermediates .
- Results or Outcomes: The outcomes of these reactions are binaphthyl-based amino acids and amino alcohols .
Application 3: Synthesis of Benzimidazoles and Benzimidazolequinone Derivatives
- Summary of the Application: 5-Bromo-2-naphthoic acid is used as a reactant in the synthesis of benzimidazoles and benzimidazolequinone derivatives .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve cyclocondensation .
- Results or Outcomes: The outcomes of these reactions are benzimidazoles and benzimidazolequinone derivatives .
Application 4: Synthesis of Axially Chiral Biaryls
- Summary of the Application: 5-Bromo-2-naphthoic acid is used as a reactant in the synthesis of axially chiral biaryls .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve Suzuki-Miyaura reactions .
- Results or Outcomes: The outcomes of these reactions are axially chiral biaryls .
Application 5: Preparation of Photosensitive Materials
- Summary of the Application: 5-Bromo-2-naphthoic acid is used as a raw material for the preparation of photosensitive materials .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical synthesis .
- Results or Outcomes: The outcomes of these reactions are photosensitive materials .
Application 6: Synthesis of Other Organic Compounds
- Summary of the Application: 5-Bromo-2-naphthoic acid can be used as a raw material or intermediate for the synthesis of other organic compounds, such as drugs and dyes .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve various organic synthesis techniques .
- Results or Outcomes: The outcomes of these reactions are various organic compounds, such as drugs and dyes .
Safety And Hazards
5-Bromo-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Propriétés
IUPAC Name |
5-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQPJDDJJNVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566121 | |
| Record name | 5-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-naphthoic acid | |
CAS RN |
1013-83-8 | |
| Record name | 5-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

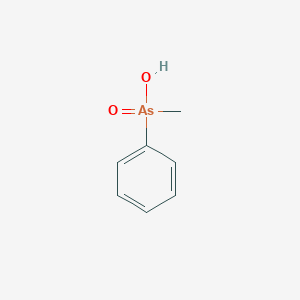

![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
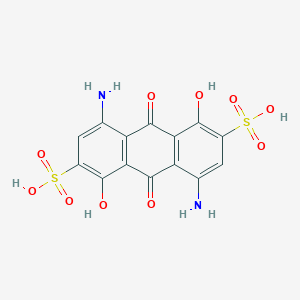
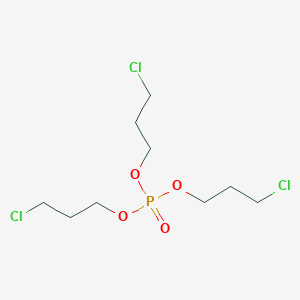
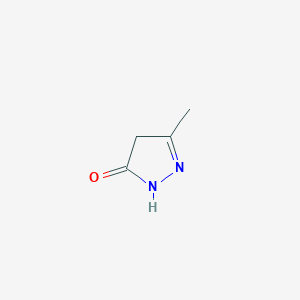
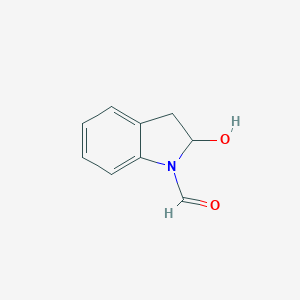
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
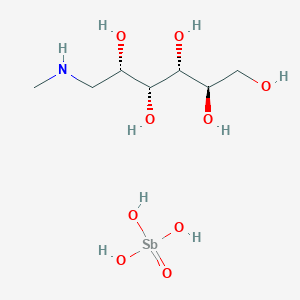

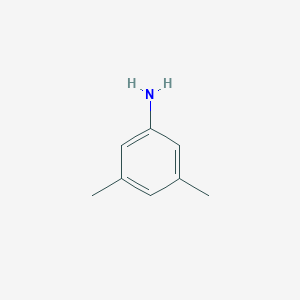
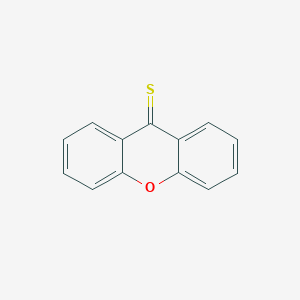
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
